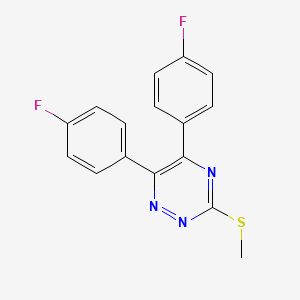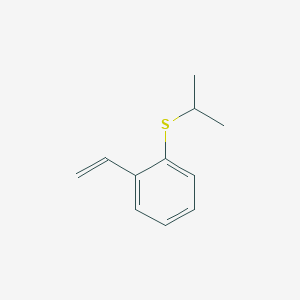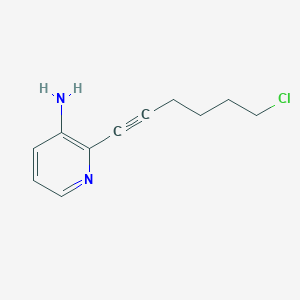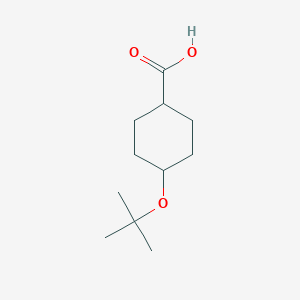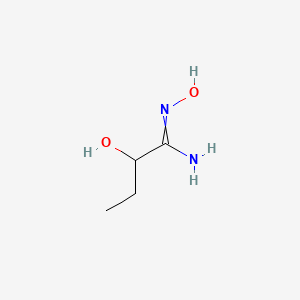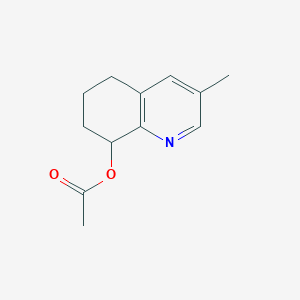
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline core with a methyl group at the 3-position and an acetoxy group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with methyl iodide, followed by acetylation using acetic anhydride. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Applications De Recherche Scientifique
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the acetoxy group at the 8-position.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of an acetoxy group at the 8-position.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is unique due to the presence of both the methyl group at the 3-position and the acetoxy group at the 8-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl) acetate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3 |
Clé InChI |
RPDAFZMUVCBGSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CCC2)OC(=O)C)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
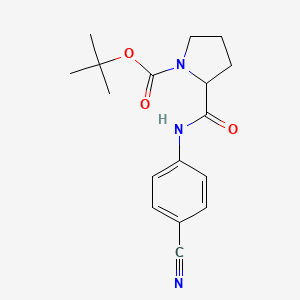

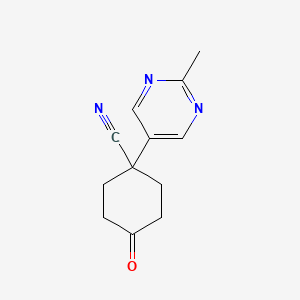

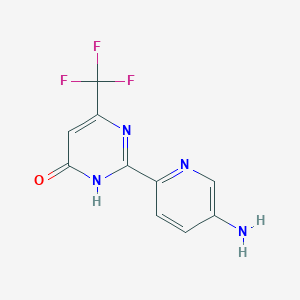
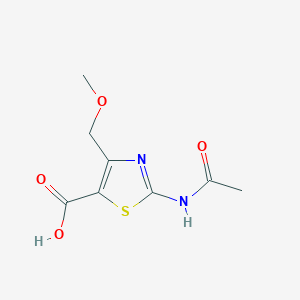
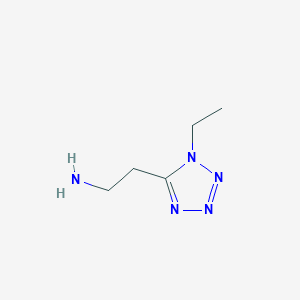
![tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B8544423.png)
